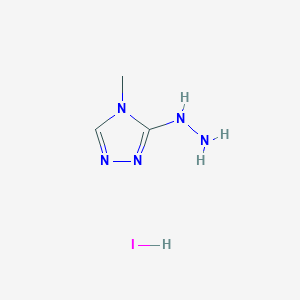

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a chemical compound known for its unique structure and properties It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

作用機序

Target of Action

The primary target of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound exhibits a competitive inhibitory effect on AChE, with a Ki value of 0.025 µM .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory processing . By inhibiting AChE, this compound can potentially influence these processes .

Pharmacokinetics

The compound’s high density and complex 3d network structure, resulting from extensive hydrogen bonding interactions, may influence its bioavailability .

Result of Action

The inhibition of AChE by this compound can lead to enhanced cholinergic transmission . This could potentially be beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

準備方法

The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the activation of secondary amides and hydrazides using triflic anhydride, followed by microwave-induced cyclodehydration to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Metathesis Reactions: These reactions involve the exchange of ions between two compounds, often leading to the formation of new salts.

科学的研究の応用

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of other triazole derivatives.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

類似化合物との比較

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can be compared with other similar compounds, such as:

3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the hydrazinyl group, which affects its reactivity and applications.

4-Methyl-1,2,4-triazole: Another similar compound, differing in the position of the methyl group, which can influence its chemical properties and reactivity.

3-Hydrazino-4-amino-1,2,4-triazole:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₃H₈IN₅ and a molecular weight of approximately 241.03 g/mol. It features a unique triazole structure with a hydrazine group, which enhances its reactivity and biological potential. The triazole framework is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

General Biological Activity

Compounds containing the 1,2,4-triazole structure have been extensively studied for their biological activities. These include:

- Antimicrobial Activity : Many triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus .

- Antioxidant Properties : Research indicates that certain triazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of triazole derivatives through the modulation of cytokine release .

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical processes. A common synthetic route includes:

- Formation of the Triazole Ring : The initial step involves cyclization reactions using hydrazine derivatives.

- Hydroiodide Formation : The final product is obtained by treating the triazole derivative with hydroiodic acid to yield the hydroiodide salt form.

This method allows for high-purity yields suitable for further biological testing and applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

- Antibacterial Efficacy : A study on various triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC) values, revealing some derivatives with MICs as low as 5 µg/mL against resistant strains .

- Molecular Docking Studies : Molecular docking analyses of triazole derivatives indicated strong binding affinities to key bacterial enzymes, suggesting a mechanism for their antibacterial action .

- Toxicity Assessments : Toxicity profiles of related compounds were evaluated in vitro using peripheral blood mononuclear cells (PBMCs), highlighting the safety profiles necessary for therapeutic applications .

Comparison with Similar Compounds

The unique combination of hydrazine and triazole functionalities in this compound distinguishes it from other similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | Triazole derivative | Exhibits antimicrobial properties |

| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-thiol | Triazole-thiol hybrid | Potential antiviral activity |

| 1,2,3-Triazoles | General class | Known for diverse biological activities |

The distinct reactivity patterns and potential therapeutic applications make this compound a subject of ongoing research interest .

特性

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZJUVVLGYUMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。